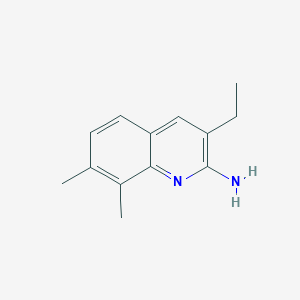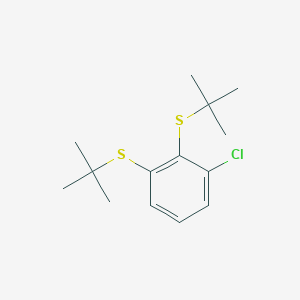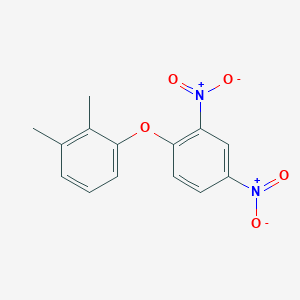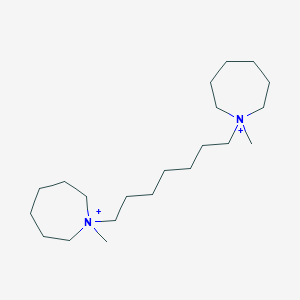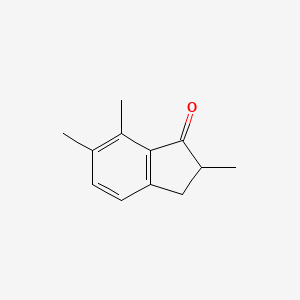![molecular formula C11H9N3O B14142793 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one CAS No. 74336-55-3](/img/structure/B14142793.png)
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under refluxing conditions in dioxane, leading to the formation of the desired pyrazoloquinazoline derivatives in yields ranging from 61% to 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the pyrazole ring, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced dihydro derivatives, and various substituted pyrazoloquinazolines. These products are of interest due to their potential biological and pharmacological activities .
Aplicaciones Científicas De Investigación
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its observed biological activities. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one include:
- 2-methyl-3-[[4-(6-methylbenzothiazol-2-yl)phenyl]azo]pyrazolo[5,1-b]quinazolin-9-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structural features contribute to its distinct pharmacological profile, making it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
74336-55-3 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-9-5-3-2-4-8(9)11(15)14(10)13-7/h2-6,13H,1H3 |
Clave InChI |
HPFCOSLTCJLJOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=CC=CC=C3C(=O)N2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

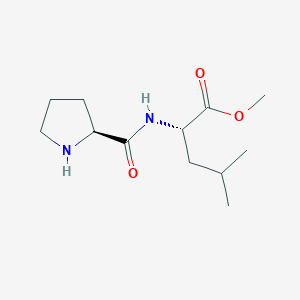
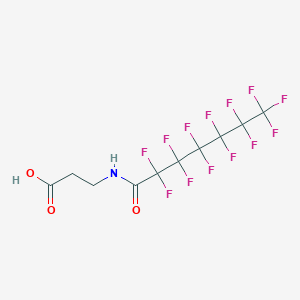
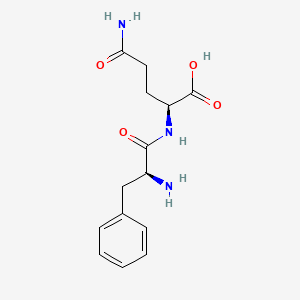
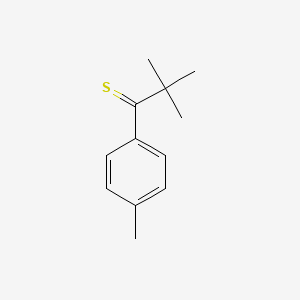
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
